molecular formula C10H16O5 B6266279 (2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-carboxylic acid CAS No. 1808445-70-6

(2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-carboxylic acid

Cat. No.: B6266279
CAS No.: 1808445-70-6
M. Wt: 216.2
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Description

(2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-carboxylic acid is a chiral compound with significant applications in organic synthesis. It is often used as a building block in the synthesis of more complex molecules due to its unique structural features, including a tetrahydrofuran ring and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.

    Protection: The hydroxyl group of the precursor is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

    Oxidation: The protected intermediate undergoes oxidation to introduce the carboxylic acid functionality. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for protection, oxidation, and purification steps ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products

    Oxidation: More oxidized derivatives of the tetrahydrofuran ring.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected tetrahydrofuran derivatives.

Scientific Research Applications

(2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-carboxylic acid is utilized in various scientific research fields:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: In the development of biologically active compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drug candidates.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-carboxylic acid depends on its application. In organic synthesis, it acts as a precursor that undergoes various transformations to yield desired products. The Boc protecting group provides stability during reactions and can be selectively removed to expose reactive sites.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-amine: Similar structure but with an amine group instead of a carboxylic acid.

    (2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.

Uniqueness

(2S,5R)-5-(tert-butoxycarbonyl)tetrahydrofuran-2-carboxylic acid is unique due to its combination of a chiral center, a tetrahydrofuran ring, and a Boc protecting group. This combination makes it a versatile intermediate in organic synthesis, offering multiple reactive sites for further functionalization.

Properties

CAS No.

1808445-70-6

Molecular Formula

C10H16O5

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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